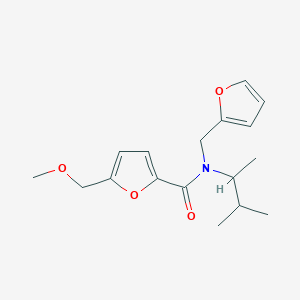![molecular formula C20H21NO4 B5903832 methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of ester that has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
作用機序
The mechanism of action of Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate has several advantages for lab experiments. The compound is stable and can be easily synthesized using various methods. The compound is also highly soluble in organic solvents and can be easily purified using chromatography techniques. However, the compound has some limitations, such as its low yield during synthesis and its potential toxicity at high concentrations.
将来の方向性
Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate has several potential future directions for scientific research. One of the most significant directions is the development of new chemical entities using this compound as a building block. The compound can also be further studied for its potential applications in drug discovery and the synthesis of novel materials. Additionally, the compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential use in drug discovery, the synthesis of novel materials, and the treatment of various diseases. The compound has several advantages for lab experiments, such as its stability and solubility, but also has some limitations, such as its low yield during synthesis and potential toxicity. Future research directions for this compound include the development of new chemical entities, further studies on its potential applications, and its potential use in the treatment of various diseases.
合成法
Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate is a complex compound that requires a multi-step synthesis process. One of the most commonly used methods for synthesizing this compound is the amide coupling reaction between N-Boc-protected amino acid and the acid chloride of 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate.
科学的研究の応用
Methyl (methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of drug discovery, where this compound has shown promising results as a potential drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential use in the synthesis of novel materials and as a building block for the development of new chemical entities.
特性
IUPAC Name |
methyl (2S)-2-[[2-(2-methylprop-2-enoxy)benzoyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(2)13-25-17-12-8-7-11-16(17)19(22)21-18(20(23)24-3)15-9-5-4-6-10-15/h4-12,18H,1,13H2,2-3H3,(H,21,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYROINMNTUAGK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC=CC=C1C(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)